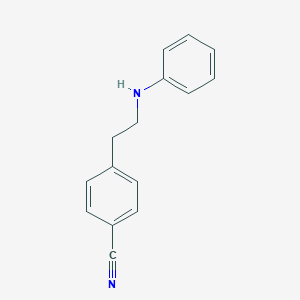

4-(2-(Phenylamino)ethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-(2-anilinoethyl)benzonitrile |

InChI |

InChI=1S/C15H14N2/c16-12-14-8-6-13(7-9-14)10-11-17-15-4-2-1-3-5-15/h1-9,17H,10-11H2 |

InChI Key |

MXGODGJMSMOBQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCCC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Phenylamino Ethyl Benzonitrile

Retrosynthetic Analysis and Key Precursors for the 4-(2-(Phenylamino)ethyl)benzonitrile Structure

A retrosynthetic analysis of this compound suggests two primary disconnection approaches, focusing on the formation of the secondary amine bond.

Approach A: N-Alkylation

The most straightforward disconnection is at the C-N bond between the aniline (B41778) nitrogen and the ethyl bridge. This leads to aniline and a suitable electrophile, such as 4-(2-bromoethyl)benzonitrile (B1338092) or 4-(2-tosyloxyethyl)benzonitrile.

Approach B: Reductive Amination

Alternatively, the disconnection can be made envisioning a reductive amination reaction. This pathway identifies aniline and (4-cyanophenyl)acetaldehyde as the key precursors. The aldehyde can be conceptually derived from the corresponding alcohol or carboxylic acid.

| Disconnection Strategy | Key Precursors |

| N-Alkylation | Aniline and 4-(2-bromoethyl)benzonitrile |

| Reductive Amination | Aniline and (4-cyanophenyl)acetaldehyde |

Direct Synthetic Routes Towards this compound

Based on the retrosynthetic analysis, two principal direct synthetic routes are proposed for the synthesis of this compound.

N-Alkylation of Aniline

This method involves the direct reaction of aniline with an ethylbenzonitrile derivative bearing a leaving group at the beta-position. A common precursor for this would be 4-(2-bromoethyl)benzonitrile. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

A similar synthesis has been described for the preparation of N-2-cyanoethylaniline, where aniline is reacted with acrylonitrile. orgsyn.org While the electrophile is different, the principle of nucleophilic attack by the aniline nitrogen on an electrophilic carbon remains the same. The reaction conditions for the alkylation with 4-(2-bromoethyl)benzonitrile would likely involve a polar aprotic solvent and a non-nucleophilic base to minimize side reactions. nih.govrsc.org

Reductive Amination

Reductive amination offers a one-pot method for the synthesis of the target compound from (4-cyanophenyl)acetaldehyde and aniline. wikipedia.orgresearchgate.netmasterorganicchemistry.com This reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the secondary amine. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, or sodium triacetoxyborohydride (B8407120) being common choices. wikipedia.orgmasterorganicchemistry.com The reaction conditions are generally mild, making this a versatile approach. organic-chemistry.orgrsc.org Catalytic hydrogenation over a metal catalyst such as palladium on carbon could also be utilized for the reduction of the imine. wikipedia.org

Indirect Synthetic Strategies Involving Functional Group Transformations

Indirect synthetic strategies involve the formation of a precursor molecule followed by functional group interconversions to yield the final this compound. One plausible route would involve the synthesis of a related compound where the nitrile group is masked or represented by a precursor functional group. For instance, one could start with a precursor bearing a nitro or an aldehyde group at the 4-position of the ethylbenzene (B125841) moiety. After the formation of the phenylaminoethyl linkage, the precursor group can be converted to the nitrile.

Comparative Analysis of Synthetic Pathways for this compound Analogues

While specific synthetic details for this compound are not extensively documented, a comparative analysis of established synthetic methodologies for analogous structures provides valuable insights into potential synthetic strategies.

Hantzsch Reaction for Thiazole-Containing Phenylamino (B1219803) Benzonitriles

The Hantzsch thiazole (B1198619) synthesis is a well-established method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. While not directly applicable to the synthesis of this compound itself, it is a key reaction for preparing analogues where the phenylamino moiety is part of a thiazole ring. For example, a 2-amino-4-phenylthiazole (B127512) derivative could be synthesized and subsequently functionalized to incorporate the ethylbenzonitrile structure.

Copper-Mediated Coupling Reactions for Phenylamino-Substituted Benzonitriles

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are powerful methods for the formation of carbon-nitrogen bonds, particularly in the synthesis of diarylamines. researchgate.netnih.govnjit.edu These reactions typically involve the coupling of an amine with an aryl halide in the presence of a copper catalyst. researchgate.netnih.govrsc.org For the synthesis of analogues where the phenylamino group is directly attached to the benzonitrile (B105546) ring (i.e., 4-(phenylamino)benzonitrile), a copper-catalyzed coupling of aniline with 4-bromobenzonitrile (B114466) would be a viable route. These reactions often require high temperatures and the use of a base.

Palladium-Catalyzed Cross-Coupling Approaches for Related Phenylamino Benzonitrile Systems

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. rsc.orgnih.govresearchgate.net This methodology allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions. nih.gov Similar to the copper-catalyzed approach, the Buchwald-Hartwig reaction would be highly effective for synthesizing analogues like 4-(phenylamino)benzonitrile from aniline and 4-bromobenzonitrile. rsc.org The choice of palladium precursor and phosphine (B1218219) ligand is crucial for achieving high yields and broad substrate scope. rsc.orgresearchgate.net

| Reaction | Description | Applicability to Analogues |

| Hantzsch Reaction | Condensation of an α-haloketone and a thioamide to form a thiazole ring. | Synthesis of analogues containing a thiazole moiety. |

| Copper-Mediated Coupling | Coupling of an amine with an aryl halide using a copper catalyst. | Synthesis of diarylamine analogues like 4-(phenylamino)benzonitrile. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Coupling of an amine with an aryl halide or triflate using a palladium catalyst. | Versatile method for synthesizing diarylamine analogues with a broad substrate scope. rsc.orgnih.gov |

Nucleophilic Addition and Intramolecular Cyclization in Benzonitrile Synthesis

The synthesis of nitrile-containing heterocyclic compounds often involves a cascade of reactions, where a nucleophilic addition to a nitrile group is followed by an intramolecular cyclization. This strategy is particularly effective for constructing nitrogen-containing rings. While a direct application to the synthesis of this compound is not extensively documented, analogous transformations provide a conceptual framework.

One relevant example is the synthesis of benzo beilstein-journals.orgorgsyn.orgimidazo[2,1-b]thiazoles. In this process, a direct nucleophilic attack on a nitrile precursor, followed by an addition cyclization, leads to the formation of the heterocyclic product. This reaction is typically carried out in the presence of a base, such as cesium carbonate, in a suitable solvent like acetonitrile (B52724) at elevated temperatures. nih.gov The reaction proceeds through the formation of an intermediate that subsequently undergoes an intramolecular cyclization to yield the final product.

Another illustrative case is the synthesis of thiadiazinone 1-oxides from N-cyano sulfoximines. This transformation is promoted by halogenated anhydrides, such as trifluoroacetic anhydride, which activate the N-cyano group, facilitating an intramolecular cyclization. nih.gov This method highlights the versatility of nitrile groups as electrophiles in intramolecular ring-forming reactions.

The following table summarizes representative conditions for such cyclization reactions.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Benzamide-N-cyano-S-methyl-S-phenylsulfoximine | Trifluoroacetic anhydride, Dichloromethane, Room Temperature | 3-Phenyl-1H-benzo[c] acs.orgresearchgate.netnih.govthiadiazin-4(3H)-one 1-oxide | 89 | nih.gov |

| Substituted 1H-benzo[d]imidazole-2-thiols | Cesium Carbonate, Acetonitrile, 90°C | Substituted 3-benzylbenzo beilstein-journals.orgorgsyn.orgimidazo[2,1-b]thiazole | up to 83 | nih.gov |

Wittig-Type Olefination in Benzonitrile Functionalization

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. masterorganicchemistry.comlibretexts.org This methodology can be applied to functionalize benzonitrile derivatives, particularly those containing a formyl group, such as 4-formylbenzonitrile. The reaction involves the use of a phosphorus ylide, which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

A specific application of this reaction is the synthesis of 4-(2,2-difluorovinyl)benzonitrile (B14117845) from 4-formylbenzonitrile. orgsyn.orgresearchgate.net In this procedure, a phosphonium (B103445) salt is treated with a base to generate the corresponding ylide, which then reacts with 4-formylbenzonitrile to yield the desired alkene. This reaction demonstrates the utility of the Wittig olefination in introducing vinyl groups onto a benzonitrile core.

The general scheme for a Wittig reaction involving 4-formylbenzonitrile is as follows:

Step 1: Ylide Formation Ph₃P⁺-CH₂R X⁻ + Base → Ph₃P=CHR + Base-H⁺ + X⁻

Step 2: Reaction with Aldehyde Ph₃P=CHR + 4-NCC₆H₄CHO → 4-NCC₆H₄CH=CHR + Ph₃PO

The following table provides examples of Wittig-type reactions on 4-formylbenzonitrile and related substrates.

| Aldehyde | Phosphonium Salt/Ylide Precursor | Base/Conditions | Product | Yield (%) | Reference |

| 4-Formylbenzonitrile | Triphenylphosphine, Potassium 2-bromo-2,2-difluoroacetate | N,N-Dimethylformamide, 90°C | 4-(2,2-Difluorovinyl)benzonitrile | 38-45 | orgsyn.org |

| 4-Formylbenzoic acid | (4-Methoxybenzyl)triphenylphosphonium bromide | Sodium hydride, Dimethylformamide, Room Temp. | (E)-4-(4-methoxystyryl)benzoic acid | 85 | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 4 2 Phenylamino Ethyl Benzonitrile

Vibrational Spectroscopy Applications (IR, Raman) in Probing Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.netderpharmachemica.com For 4-(2-(Phenylamino)ethyl)benzonitrile, the key functional groups are the nitrile (-C≡N), the secondary amine (N-H), the aromatic rings (C-H and C=C), and the aliphatic ethyl bridge (C-H).

The nitrile group exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2260–2220 cm⁻¹. nii.ac.jpfrontiersin.org This peak is a highly reliable indicator of the presence of the -C≡N group. The N-H stretching vibration of the secondary aromatic amine is expected to appear as a single, sharp band around 3400 cm⁻¹. projectguru.inspectroscopyonline.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. rsc.org The C=C stretching vibrations within the two aromatic rings give rise to a series of bands in the 1600–1450 cm⁻¹ region. The N-H bending vibration for secondary aromatic amines can also be found in this region, often around 1620-1560 cm⁻¹. cdnsciencepub.comresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Secondary Amine | N-H Stretch | 3450 - 3300 | Medium, Sharp |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium |

| Ethyl Bridge | C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| Nitrile | C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Secondary Amine | N-H Bend | 1620 - 1560 | Medium |

| Ethyl Bridge | CH₂ Bend | ~1465 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton framework of a molecule. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl bridge protons, and the amine proton. The two phenyl rings are chemically distinct. The protons on the cyanophenyl ring, being part of a para-substituted system, will likely appear as two doublets. The protons on the phenylamino (B1219803) ring will show more complex splitting patterns (triplet and doublets). The ethyl bridge protons (-CH₂-CH₂-) are expected to form two triplets due to coupling with each other. The amine proton (N-H) typically appears as a broad singlet. Based on data for the analogous compound N-phenethylaniline, the ethyl protons can be assigned. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbon (C≡N) is expected to appear around 119-120 ppm. The aromatic carbons will resonate in the typical downfield region of 110-150 ppm. The two carbons of the ethyl bridge will appear in the aliphatic region, with the carbon attached to the nitrogen (C-N) being more deshielded than the carbon attached to the cyanophenyl ring. Data from 4-(Phenylamino)benzonitrile and N-phenethylaniline can be used to predict the chemical shifts. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| Phenylamino Ring (C₂-C₆) | ~7.21 | t | ~129.3 |

| Phenylamino Ring (C₃, C₅) | ~6.67 | d | ~113.0 |

| Phenylamino Ring (C₄) | ~6.76 | t | ~117.5 |

| Phenylamino Ring (C₁) | - | - | ~148.0 |

| -NH- | ~3.70 | br s | - |

| -CH₂-N- | ~3.46 | t | ~45.1 |

| -CH₂-Ar | ~2.96 | t | ~35.6 |

| Cyanophenyl Ring (C₁') | - | - | ~145.0 |

| Cyanophenyl Ring (C₂', C₆') | ~7.35 | d | ~129.5 |

| Cyanophenyl Ring (C₃', C₅') | ~7.55 | d | ~132.5 |

| Cyanophenyl Ring (C₄') | - | - | ~110.0 |

| -C≡N | - | - | ~119.5 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (C₁₅H₁₄N₂), the calculated monoisotopic mass is 222.1157 g/mol .

The fragmentation of phenethylamine (B48288) derivatives upon ionization is well-documented. nih.govresearchgate.net The primary fragmentation pathway involves cleavage of the Cα-Cβ bond (the bond between the two ethyl carbons). For this compound, two main fragmentation routes are expected:

Cleavage producing a cyanobenzyl radical: This results in the formation of a [C₈H₁₀N]⁺ fragment with a mass-to-charge ratio (m/z) of 120, corresponding to the phenylaminoethyl moiety.

Cleavage producing a phenylamino radical: This leads to the formation of the cyanobenzyl cation [C₈H₆N]⁺ at m/z 116. This is often a very prominent peak in the mass spectra of phenethylamines. mdpi.com

Another characteristic fragmentation is the loss of ammonia (B1221849) (or in this case, aniline) following protonation, although the Cα-Cβ cleavage is typically dominant. nih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₅H₁₄N₂⁺ | 222 |

| [M - C₇H₆N]⁺ | [C₈H₈N]⁺ (Phenylaminoethyl fragment) | 130 |

| [M - C₈H₈N]⁺ | [C₇H₆N]⁺ (Cyanobenzyl fragment) | 116 |

| [M - C₆H₅NH]⁺ | [C₉H₈N]⁺ (Loss of aniline) | 130 |

Electronic Absorption and Emission Spectroscopy for this compound and Analogues

UV-Visible absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions within the phenyl and benzonitrile (B105546) rings. researchgate.net The presence of the electron-donating phenylamino group and the electron-withdrawing benzonitrile group, separated by the ethyl bridge, creates a donor-bridge-acceptor (D-π-A) system. Such systems can exhibit intramolecular charge transfer (ICT) upon excitation, which may result in broad, structureless absorption bands and fluorescence spectra that are sensitive to solvent polarity. researchgate.net

Analogous triphenylamine (B166846) derivatives show strong absorption bands in the UV region, typically between 300-400 nm. arxiv.org The absorption spectrum of this compound is likely to show a primary absorption maximum in this region, corresponding to the transition from the highest occupied molecular orbital (HOMO), primarily located on the phenylamino donor, to the lowest unoccupied molecular orbital (LUMO), centered on the benzonitrile acceptor.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation, intermolecular interactions, and packing motifs.

Analysis of crystal structures of similar molecules, such as aminobenzonitriles and N-phenethylanilines, reveals that molecules in the solid state generally adopt low-strain conformations. goettingen-research-online.denih.gov In structures containing both phenyl and cyanophenyl groups linked by a flexible chain, the dihedral angle between the planes of the two aromatic rings can vary significantly depending on the crystal packing forces. core.ac.uk For this compound, the torsion angles along the C-C-N-C backbone will determine the spatial relationship between the two aromatic systems, influencing both the molecular packing and the potential for intramolecular electronic communication.

Computational and Theoretical Investigations of 4 2 Phenylamino Ethyl Benzonitrile

Quantum Chemical Calculations for Ground State Geometries (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for determining the electronic structure and optimized geometry of molecules. derpharmachemica.comnih.gov For 4-(2-(Phenylamino)ethyl)benzonitrile, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to locate the minimum energy structure on the potential energy surface. researchgate.netphyschemres.org

The geometry optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the most stable conformation. In this molecule, key parameters include the planarity of the phenyl rings, the torsion angles of the ethyl linker, and the geometry around the amino nitrogen. The substitution of hydrogen atoms in a benzene (B151609) ring can perturb the valence electron distribution, leading to changes in geometry. derpharmachemica.com DFT calculations can accurately predict these subtle structural changes. Although experimental crystallographic data for the title compound are not available for direct comparison, the calculated parameters are expected to align well with those of structurally similar molecules. nih.gov

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT/B3LYP

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C≡N | ~1.16 Å |

| C-C (benzonitrile ring) | ~1.39 - 1.41 Å | |

| C-C (ethyl bridge) | ~1.53 - 1.54 Å | |

| C-N (amino) | ~1.40 Å | |

| C-C (phenylamino ring) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-C (benzonitrile ring) | ~119° - 121° |

| C-C≡N | ~178° - 180° | |

| C-C-N (ethyl-amino) | ~112° | |

| Dihedral Angle | C-C-C-C (ethyl bridge) | Varies (staggered preferred) |

Note: These values are illustrative, based on typical results for similar molecular fragments from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the electronic excited states of molecules. mdpi.comresearchgate.net It allows for the calculation of vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. researchgate.net For donor-acceptor systems like this compound, TD-DFT is essential for understanding their photophysical properties, such as UV-visible absorption.

Calculations would likely reveal that the lowest energy electronic transitions are characterized by a significant degree of intramolecular charge transfer (ICT), where electron density moves from the electron-rich phenylamino (B1219803) donor group to the electron-deficient benzonitrile (B105546) acceptor group. d-nb.info These transitions are typically of π-π* character. ijstr.org The predicted absorption wavelengths (λmax) and oscillator strengths (f) provide a theoretical UV-Vis spectrum that can be compared with experimental measurements. mdpi.comijstr.org

Table 2: Illustrative TD-DFT Results for Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | ~3.90 | ~318 | > 0.1 | HOMO → LUMO (π-π*, ICT) |

| S₀ → S₂ | ~4.50 | ~275 | > 0.1 | HOMO-1 → LUMO |

| S₀ → S₃ | ~4.80 | ~258 | > 0.05 | HOMO → LUMO+1 |

Note: Values are hypothetical, based on typical TD-DFT calculations for similar aromatic donor-acceptor molecules.

Conformational Analysis and Potential Energy Surfaces of the this compound Scaffold

The flexibility of the ethyl bridge and the phenylamino group in this compound means the molecule can exist in multiple conformations. A potential energy surface (PES) maps the molecule's energy as a function of its geometry, revealing stable conformers (energy minima) and the energy barriers (transition states) between them. youtube.comslideshare.net

To explore the conformational landscape, a relaxed PES scan is typically performed. This involves systematically rotating key dihedral angles—such as those around the C-C and C-N bonds of the ethylamino bridge—and performing a partial geometry optimization at each step. This process helps identify low-energy conformers, such as staggered and eclipsed arrangements, and understand the energetic cost of rotation. youtube.com For flexible molecules, the conformation adopted in a crystal structure is not always the global minimum energy conformer, as intermolecular forces also play a role. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. chemrxiv.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model how this compound explores its conformational space at a given temperature. acs.org

MD is particularly valuable for studying solvent effects. rsc.org In a polar solvent like acetonitrile (B52724), for instance, simulations can show how solvent molecules arrange themselves around the solute's donor and acceptor groups. acs.org This solvation process can stabilize certain conformations or electronic states over others. For donor-acceptor molecules, polar solvents are known to significantly stabilize the charge-transfer excited state, which can be explicitly modeled using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations. rsc.orgacs.org These simulations reveal the solvent-driven changes in the excited-state energy levels and can model the dynamics of processes like fluorescence. rsc.org

Analysis of Electronic Structure and Charge Distribution in this compound

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr In this donor-acceptor molecule, the HOMO is expected to be localized primarily on the electron-donating phenylamino moiety, while the LUMO will be concentrated on the electron-accepting benzonitrile group. researchgate.netrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and the energy of its first electronic transition. nih.gov A smaller gap generally implies higher reactivity and a lower energy (longer wavelength) absorption maximum. DFT calculations provide quantitative values for these orbital energies and can be used to visualize the spatial distribution of the FMOs. physchemres.org

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by calculating the partial atomic charges on each atom, providing insight into the molecule's polarity and sites susceptible to electrophilic or nucleophilic attack. dergipark.org.tr

Table 3: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.8 |

| LUMO Energy | ~ -1.9 |

| HOMO-LUMO Gap (ΔE) | ~ 3.9 |

Note: These are representative values for donor-acceptor systems calculated with DFT.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are routinely used to predict various spectroscopic parameters, providing valuable aid in the interpretation of experimental data. nih.govepstem.net

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities. researchgate.net The resulting theoretical IR spectrum can be compared with experimental data. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. ijstr.orgepstem.net The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental spectra, aiding in the assignment of complex spectra. ijstr.org

UV-Vis Spectroscopy: As discussed in section 4.2, TD-DFT is the primary tool for predicting the electronic transitions that give rise to UV-Vis absorption spectra. ijstr.org

Table 4: Comparison of Predicted and Expected Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted (Computational) | Expected (Experimental) |

|---|---|---|---|

| IR | C≡N stretch | ~2230 cm⁻¹ (scaled) | ~2220 cm⁻¹ |

| N-H stretch | ~3400 cm⁻¹ (scaled) | ~3390 cm⁻¹ | |

| ¹³C NMR | C≡N carbon | ~118 ppm | ~119 ppm |

| C-N (benzonitrile) | ~112 ppm | ~113 ppm | |

| ¹H NMR | Aromatic Protons | 6.8 - 7.6 ppm | 6.7 - 7.5 ppm |

| UV-Vis | λmax (in nonpolar solvent) | ~318 nm | ~320 nm |

Note: Predicted values are based on established computational methods. Expected experimental values are based on data for analogous compounds.

Reaction Chemistry and Mechanistic Studies Involving 4 2 Phenylamino Ethyl Benzonitrile

Reactivity of the Nitrile Functional Group in 4-(2-(Phenylamino)ethyl)benzonitrile

The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably reduction, hydrolysis, and amidation reactions. youtube.com The carbon-nitrogen triple bond creates an electrophilic carbon center, susceptible to nucleophilic attack. organicchemistrytutor.com

The nitrile group in this compound can be reduced to a primary amine, yielding 4-(2-(phenylamino)ethyl)benzylamine. This transformation is typically achieved through catalytic hydrogenation or with the use of strong reducing agents like lithium aluminum hydride (LAH).

Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. researchgate.net Various catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, can be employed in the presence of hydrogen gas. researchgate.netnih.gov The reaction generally proceeds through the formation of an intermediate imine, which is further hydrogenated to the amine. researchgate.net However, the formation of secondary and tertiary amines as byproducts can occur. nih.gov The reaction conditions, such as catalyst type, solvent, temperature, and pressure, can be optimized to favor the formation of the primary amine. researchgate.net

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency. harvard.educommonorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction involves the nucleophilic attack of a hydride ion from LAH on the electrophilic carbon of the nitrile group, followed by further reduction of the intermediate imine. harvard.edu The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). harvard.eduorgsyn.org

| Reducing Agent | Typical Conditions | Product | Notes |

| H₂/Pd/C | H₂ gas, Pd/C catalyst, solvent (e.g., ethanol, methanol), room temperature or elevated temperature | 4-(2-(Phenylamino)ethyl)benzylamine | May produce secondary and tertiary amine byproducts. researchgate.netnih.gov |

| H₂/Raney Ni | H₂ gas, Raney Ni catalyst, solvent (e.g., ethanol, ammonia), elevated temperature and pressure | 4-(2-(Phenylamino)ethyl)benzylamine | Ammonia (B1221849) is often added to suppress the formation of secondary amines. |

| LiAlH₄ | Anhydrous THF or diethyl ether, 0 °C to reflux | 4-(2-(Phenylamino)ethyl)benzylamine | A strong, non-selective reducing agent that will also reduce other functional groups like esters or carboxylic acids. masterorganicchemistry.com |

The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. wikipedia.orglibretexts.orgnih.gov

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile group leads to the formation of a carboxylic acid, in this case, 4-(2-(phenylamino)ethyl)benzoic acid. This reaction can be catalyzed by either acid or base under heating. libretexts.orgstackexchange.com

Acid-catalyzed hydrolysis: The nitrile is heated with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. rsc.org The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. nih.gov

Base-catalyzed hydrolysis: The nitrile is heated with a strong aqueous base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. stackexchange.com

Hydrolysis to Amide (Amidation): Partial hydrolysis of the nitrile group under controlled conditions can yield the corresponding amide, 4-(2-(phenylamino)ethyl)benzamide. wikipedia.orglibretexts.org This can be achieved by using milder reaction conditions or specific reagents that favor the formation of the amide intermediate and prevent further hydrolysis to the carboxylic acid. For instance, treatment of a nitrile with hydrogen peroxide in an alkaline solution is a common method for preparing amides. libretexts.org Also, acid-catalyzed hydration using a mixture of trifluoroacetic acid and sulfuric acid can selectively produce amides. libretexts.org Recently, transition metal catalysts have also been developed for the selective hydration of nitriles to amides under mild conditions. orgsyn.org

| Reaction | Reagents and Conditions | Product |

| Acid-catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq), heat | 4-(2-(Phenylamino)ethyl)benzoic acid |

| Base-catalyzed Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | 4-(2-(Phenylamino)ethyl)benzoic acid |

| Amidation | H₂O₂, NaOH (aq) | 4-(2-(Phenylamino)ethyl)benzamide |

| Amidation | TFA-H₂SO₄ | 4-(2-(Phenylamino)ethyl)benzamide |

Reactivity of the Phenylamino (B1219803) Moiety in this compound

The phenylamino group, a secondary amine, is a key site of reactivity in the molecule, susceptible to oxidation, N-alkylation, and N-acylation reactions.

The secondary amine group in this compound can be oxidized. The specific products of the oxidation of N-phenylalkylamines depend on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of radicals or iminium intermediates. lkouniv.ac.in Stronger oxidation can lead to more complex products, including colored polymeric materials. Electrochemical oxidation of N-alkylanilines is also a known transformation. lkouniv.ac.in In the context of drug metabolism, N-dealkylation is a common oxidative pathway for N-alkylamines. mdpi.com For N-substituted amines, oxoammonium-catalyzed oxidation can convert the amine to the corresponding amide. chemrxiv.org

The nitrogen atom of the phenylamino group possesses a lone pair of electrons, making it nucleophilic and thus reactive towards electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: N-alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. nih.gov The reaction typically proceeds via a nucleophilic substitution mechanism. The use of a base is often necessary to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. beilstein-journals.org Tantalum-catalyzed hydroaminoalkylation of olefins with N-alkyl arylamines represents a more modern approach to N-alkylation. nih.gov

N-Acylation: N-acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. researchgate.net This reaction is generally very efficient and is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. semanticscholar.org The resulting amide is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

| Reaction | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-alkyl-4-(2-(phenylamino)ethyl)benzonitrile |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-acyl-4-(2-(phenylamino)ethyl)benzonitrile |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile (B105546) and Phenyl Rings

Both the benzonitrile and the phenyl rings of this compound can potentially undergo aromatic substitution reactions. The nature of the substituents on each ring dictates their reactivity and the regioselectivity of the substitution.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgnih.gov The rate and position of the substitution are governed by the electronic properties of the substituents already present on the ring. youtube.comorganicchemistrytutor.comwikipedia.orglibretexts.orgcognitoedu.org

On the Phenyl Ring: The amino group (-NH-) is a strongly activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the phenyl ring. lkouniv.ac.in This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

On the Benzonitrile Ring: The cyano group (-CN) is a deactivating, meta-directing group. youtube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. lkouniv.ac.in The ethylamino substituent is an activating, ortho-, para-directing group. The directing effects of these two groups will compete. The activating group generally has a stronger directing effect.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgbyjus.comnih.gov This reaction is generally favored on aromatic rings that are electron-deficient, typically due to the presence of strong electron-withdrawing groups. libretexts.org

On the Benzonitrile Ring: The benzonitrile ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing cyano group, especially if a good leaving group (like a halogen) is present at a position ortho or para to the cyano group. wikipedia.orglibretexts.org

On the Phenyl Ring: The phenyl ring, being attached to an electron-donating amino group, is generally not susceptible to nucleophilic aromatic substitution unless it contains other strong electron-withdrawing groups.

| Ring System | Substituent Effects | Predicted Reactivity and Regioselectivity |

| Phenyl Ring | -NH- (activating, ortho, para-directing) | Highly activated towards EAS at the ortho and para positions. |

| Benzonitrile Ring | -CN (deactivating, meta-directing), -CH₂CH₂NHPh (activating, ortho, para-directing) | Overall reactivity towards EAS will depend on the balance of these opposing effects. Substitution is likely to be directed by the activating ethylamino group to the positions ortho and para to it. Activated towards NAS if a suitable leaving group is present ortho or para to the cyano group. |

Radical Reactions and Cyanoalkylation Approaches for Related Imines

While specific studies on radical reactions involving this compound are not extensively documented, the reactivity of analogous N-aryl imines and related structures provides insight into potential transformations. Intramolecular radical cyclization is a plausible pathway for appropriately substituted derivatives. For instance, N-aryl amides have been shown to undergo intramolecular cyclization to form oxindole (B195798) derivatives under photoredox catalysis. This suggests that if a suitable radical acceptor were present on the N-phenyl ring or the ethyl bridge of this compound, an intramolecular C-C or C-N bond formation could be initiated by generating a radical at a strategic position.

Furthermore, the generation of nitrogen-centered radicals from secondary amines is a well-established process, often initiated by photoredox catalysis. These aminyl radicals can participate in various transformations, including hydrogen atom transfer (HAT) processes or addition to unsaturated systems. In the context of this compound, the secondary amine moiety could potentially be converted to an aminyl radical. This reactive intermediate could then engage in intermolecular reactions, such as addition to electron-deficient alkenes, or intramolecular cyclization if a suitable radical acceptor is present within the molecule.

Cyanoalkylation approaches involving imines are a powerful tool for the synthesis of complex nitrogen-containing molecules. Although direct cyanoalkylation using this compound as the imine component is not explicitly described in the literature, the general principles of this reaction type can be applied. Typically, a radical precursor is generated and adds to an acceptor, followed by the introduction of a cyano group. In a hypothetical scenario, a radical could be generated alpha to the nitrogen atom of the ethyl bridge in a derivative of this compound. This radical could then be trapped by a suitable cyano-containing reagent.

Mechanistic Pathways of Key Transformations Leading to or from this compound

The synthesis of this compound can be envisioned through several key mechanistic pathways, primarily involving the formation of the C-N bond between the phenylamino group and the ethylbenzonitrile moiety.

Reductive Amination: A common and efficient method for forming C-N bonds is reductive amination. wikipedia.orgmdma.chpearson.commasterorganicchemistry.com This process would likely involve the reaction of 4-(2-oxoethyl)benzonitrile (B1601593) (4-cyanophenylacetaldehyde) with aniline (B41778). The mechanism proceeds in two main steps:

Imine Formation: The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of 4-(2-oxoethyl)benzonitrile. This is followed by the elimination of a water molecule to form an intermediate imine, N-(4-cyanophenethylidene)aniline. This step is typically catalyzed by mild acid.

Reduction: The C=N double bond of the imine is then reduced to a single bond. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is also a viable method.

N-Alkylation: Another plausible synthetic route is the direct N-alkylation of aniline with a suitable derivative of 4-ethylbenzonitrile. researchgate.netresearchgate.netnih.govtsijournals.com This would typically involve a nucleophilic substitution reaction where aniline acts as the nucleophile and a derivative such as 4-(2-bromoethyl)benzonitrile (B1338092) serves as the electrophile.

The mechanism for this Sₙ2 reaction involves the lone pair of electrons on the nitrogen atom of aniline attacking the carbon atom bearing the leaving group (e.g., bromine). This leads to the formation of a C-N bond and the displacement of the bromide ion. A base is often required to neutralize the hydrogen bromide generated during the reaction and to deprotonate the resulting ammonium (B1175870) salt to yield the final product.

The table below summarizes the key reagents and intermediates in these proposed synthetic pathways.

| Reaction Pathway | Key Reagents | Key Intermediates | Final Product |

| Reductive Amination | 4-(2-oxoethyl)benzonitrile, Aniline, Reducing Agent (e.g., NaBH₄) | Imine (N-(4-cyanophenethylidene)aniline) | This compound |

| N-Alkylation | Aniline, 4-(2-bromoethyl)benzonitrile, Base | Ammonium salt | This compound |

Transformations from this compound could involve reactions of the secondary amine or the benzonitrile group. For example, the secondary amine could be further alkylated or acylated. The nitrile group could undergo hydrolysis to a carboxylic acid or reduction to a primary amine, depending on the reaction conditions. The mechanistic pathways for these transformations would follow standard organic chemistry principles for these functional groups.

Derivatives and Structural Modifications of 4 2 Phenylamino Ethyl Benzonitrile

Synthesis and Characterization of Analogues with Varied Substituents on the Phenyl and Benzonitrile (B105546) Rings

The synthesis of analogues of 4-(2-(phenylamino)ethyl)benzonitrile often involves introducing a range of substituents onto both the phenylamino (B1219803) and the benzonitrile rings to investigate structure-activity relationships (SAR). While direct synthetic routes for substituted versions of the title compound are not extensively detailed in the provided literature, the principles of modification can be inferred from the synthesis of structurally related compounds, such as 4-phenylamino-3-quinolinecarbonitriles and other benzonitrile derivatives. ontosight.aicymitquimica.comnih.gov

Optimization of the anilino (phenylamino) group has been a key strategy in medicinal chemistry. For instance, in the development of Src kinase inhibitors based on a 4-anilino-quinolinecarbonitrile core, the introduction of a 2,4-dichloro-5-methoxy substitution pattern on the aniline (B41778) ring was found to be optimal for activity. nih.gov This suggests that similar substitutions on the phenylamino moiety of this compound could significantly influence its properties. The synthesis of various electron-donating substituted benzonitriles has also been achieved through methods like the photolysis of phenyl halides, providing pathways to modify the benzonitrile portion of the molecule. rsc.org

The characterization of these analogues involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the position of substituents on the aromatic rings, while mass spectrometry (MS) verifies the molecular weight of the newly synthesized compounds. mdpi.comrjlbpcs.com Infrared (IR) spectroscopy helps in identifying key functional groups. rjlbpcs.com In some cases, single-crystal X-ray diffraction is used for unambiguous structure elucidation. rjlbpcs.com

The table below summarizes substituents that have been incorporated into scaffolds related to this compound and their observed context or purpose.

| Scaffold | Ring Modified | Substituent(s) | Observed Effect/Purpose |

| 4-Anilino-quinolinecarbonitrile | Phenylamino (Anilino) | 2,4-Dichloro-5-methoxy | Optimization of Src kinase inhibition. nih.gov |

| 4-Anilino-quinolinecarbonitrile | Quinoline (Benzonitrile analogue) | 7-(3-(Morpholin-4-yl)propoxy) | Increased inhibition of Src-mediated cell proliferation. nih.gov |

| N-Substituted Benzamides | Benzene (B151609) | Chlorine, Nitro | Decreased anti-proliferative activity in the studied context. nih.gov |

| 4-Phenylamino-quinazoline | Quinazoline | meta-Chloro on aniline | Ensured good basal activity for NF-κB inhibition. mdpi.com |

Incorporation of Heterocyclic Moieties into the this compound Structure

Integrating heterocyclic systems into the this compound scaffold is a common strategy to modulate its physicochemical properties, such as solubility and receptor binding affinity. This can be achieved by attaching heterocycles to the existing rings or by constructing new heterocyclic systems using the functional groups of the parent molecule.

Starting from simple precursors like 4-aminobenzonitrile, various nitrile-bearing heterocycles such as pyrroles, pyrazoles, and imidazoles can be synthesized, which can then undergo further reactions to form more complex structures like pyrimidines. ajol.info In other synthetic approaches, heterocyclic systems are built onto the benzonitrile core. For example, 2-aminobenzonitriles can react with ynones to yield 4-aminoquinolines, or with 3-bromopropanenitrile followed by Thorpe-Ziegler cyclization to produce 4-aminoquinoline-3-carbonitriles. researchgate.net

A prominent strategy involves replacing simple substituents with heterocycle-containing side chains. In the optimization of 4-anilino-quinolinecarbonitrile inhibitors, a methoxy (B1213986) group was replaced with a 3-(morpholin-4-yl)propoxy group, which led to increased biological activity. nih.gov Similarly, the introduction of a 4-methylpiperazine group also proved beneficial. nih.gov Other complex heterocyclic derivatives include the synthesis of phenothiazine-benzonitrile structures and tetraphenylimidazole derivatives bearing moieties like dihydroacridine, phenoxazine, and phenothiazine. rdd.edu.iqchemrxiv.org The synthesis of a thieno[3,2-b]pyridine (B153574) system also highlights the fusion of thiophene (B33073) rings with other heterocycles. researchgate.net

The table below lists examples of heterocyclic moieties that have been incorporated into benzonitrile or related structures.

| Parent Structure/Precursor | Incorporated Heterocycle(s) | Resulting Compound Class |

| 4-Aminobenzonitrile | Pyrrole, Pyrazole, Imidazole, Pyrimidine | Heterocyclic benzonitriles. ajol.info |

| Benzonitrile | Imidazo[2,1-a]isoquinoline | p-(Imidazo[2,1-a]isoquinolin-2-yl)-benzonitrile. ontosight.ai |

| 4-Anilino-quinolinecarbonitrile | Morpholine, 4-Methylpiperazine | Highly potent Src kinase inhibitors. nih.gov |

| 2-Iodobenzonitrile | Isoquino[4,3-c] rsc.orgontosight.aibenzothiazine | Complex polycyclic heteroaromatic systems. mdpi.com |

| 4-Formylbenzonitrile | Phenothiazine | 4-(Cyano(10H-phenothiazin-10-yl)methyl)benzonitrile. rdd.edu.iq |

| Benzonitrile | Thiophene | Thieno[3,2-b]pyridine derivatives. researchgate.net |

Modifications to the Ethyl Linker and its Impact on Conformation and Reactivity

Modifications to the ethyl linker connecting the phenylamino and benzonitrile moieties can significantly alter the molecule's three-dimensional shape, flexibility, and chemical reactivity. These structural changes can influence how the molecule interacts with biological targets.

One example of linker modification involves branching on the aliphatic chain. The compound 4-[1-(2-ethylbutylamino)ethyl]benzonitrile features a methyl group on the carbon adjacent to the benzonitrile ring, transforming the linker from -CH₂-CH₂- to -CH(CH₃)-. nih.gov This branching introduces a chiral center and increases steric bulk around the linker, which can restrict conformational freedom and potentially lead to more specific molecular interactions.

Further modifications can be made to the amino group within the linker. The synthesis of N-substituted ethylenediamine (B42938) derivatives provides a framework for various modifications at the nitrogen atom. asianpubs.org In the case of 4-[1-(2-ethylbutylamino)ethyl]benzonitrile, the nitrogen is substituted with a 2-ethylbutyl group, which adds a bulky, lipophilic character to that region of the molecule. nih.gov

Design Principles for Advanced this compound Scaffolds

The design of advanced scaffolds based on this compound is guided by principles derived from structure-activity relationship (SAR) studies on related molecules. The goal is to optimize properties such as biological potency, selectivity, and drug-likeness by making rational structural modifications.

A key principle is the systematic exploration of substituents on the aromatic rings. As seen in the development of quinoline-based inhibitors, adding specific electron-withdrawing and electron-donating groups, such as chloro and methoxy moieties, can fine-tune the electronic properties of the molecule and enhance its binding affinity to a target. nih.gov Preliminary SAR studies on other scaffolds have shown that certain substituents, like nitro groups, can be detrimental to activity, highlighting the importance of careful selection. nih.gov

Another important design strategy is the incorporation of moieties that improve pharmacokinetic properties. For example, replacing a simple methoxy group with a more complex, hydrophilic side chain like 3-(morpholin-4-yl)propoxy was shown to increase cellular activity and improve plasma levels of a drug candidate. nih.gov This demonstrates the principle of using larger, heterocycle-containing groups to enhance solubility and bioavailability.

Interconversion Between this compound and Related Amino-Benzonitrile Derivatives

The functional groups of this compound—the secondary amine and the nitrile—are chemically reactive and allow for the interconversion of this scaffold into a variety of related amino-benzonitrile derivatives. These transformations are fundamental in synthetic organic chemistry for creating molecular diversity.

The amino group can undergo reactions such as N-alkylation. For instance, substituted 2-aminobenzonitriles (anthranilonitriles) can be N-alkylated with cyanoethyl groups as a key step in the synthesis of more complex heterocyclic systems. researchgate.net This demonstrates how a simple amino-benzonitrile can be converted into a precursor for cyclization reactions.

The nitrile group is particularly versatile. It can participate in intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, where a 2-(cyanoethylamino)benzonitrile is converted into a 4-aminoquinoline-3-carbonitrile. researchgate.net This reaction transforms an acyclic amino-benzonitrile derivative into a fused heterocyclic system. Similarly, 2-aminobenzonitriles can react with ynones in a base-promoted sequential aza-Michael addition and intramolecular annulation to afford multisubstituted 4-aminoquinolines. cardiff.ac.uk

Furthermore, the nitrile group itself can be synthesized from other functional groups, providing a route to amino-benzonitrile derivatives from different precursors. A common method is the dehydration of a primary amide. researchmap.jp For example, 2-aminobenzamide (B116534) can be dehydrated using phenylphosphonic dichloride in pyridine (B92270) to yield 2-aminobenzonitrile. researchmap.jp This interconversion between an aminobenzamide and an aminobenzonitrile highlights the chemical relationship between these related classes of compounds. In some contexts, the nitrile group in benzonitrile can even act as a source for an amino group in C-H amidation reactions. rsc.org

Advanced Analytical Methodologies for the Study of 4 2 Phenylamino Ethyl Benzonitrile

Chromatographic Techniques for Purification and Analysis (HPLC, GC-MS)

Chromatographic methods are fundamental to the separation and analysis of 4-(2-(Phenylamino)ethyl)benzonitrile from reaction mixtures and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.

For aromatic amines and nitriles, reversed-phase HPLC is frequently the method of choice. A non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection. sielc.com

A typical HPLC setup for the analysis of a compound similar to this compound might involve a gradient elution, where the proportion of the organic solvent is increased over time to elute more strongly retained components. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table represents typical starting conditions for method development for a compound like this compound, based on common practices for aromatic amines.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a molecule like this compound, direct analysis by GC-MS can be challenging due to the polarity of the secondary amine group, which can lead to poor peak shape and tailing.

To overcome this, derivatization is often employed. The secondary amine can be converted into a less polar and more volatile derivative, for example, through acylation with reagents like trifluoroacetic anhydride. This process improves the chromatographic behavior of the analyte on the non-polar stationary phases typically used in GC, such as those coated with polydimethylsiloxane.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns that can be used for structural elucidation and identification. For phenylethylamine derivatives, fragmentation often occurs at the Cα-Cβ bond of the ethylamine (B1201723) side chain. semanticscholar.org

Table 2: Representative GC-MS Parameters for Derivatized Amines

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 300 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Derivatization Agent | Trifluoroacetic Anhydride |

This table provides a general set of conditions that could be adapted for the GC-MS analysis of derivatized this compound.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of organic molecules. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for identifying and quantifying compounds in complex mixtures, even at very low concentrations.

After separation by HPLC, the analyte enters the mass spectrometer, where it is typically ionized using a soft ionization technique like electrospray ionization (ESI). ESI is well-suited for polar molecules like this compound, as it tends to produce protonated molecules [M+H]+ with minimal fragmentation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z |

| [M] | 222.29 |

| [M+H]⁺ | 223.13 |

This table is based on the calculated molecular weight of C15H14N2.

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for unambiguous structure elucidation. While not a hyphenated chromatographic technique in the traditional sense, LC-NMR systems do exist. More commonly, fractions from preparative HPLC are collected and analyzed by NMR. For a structurally similar compound, 4-(Phenylamino)benzonitrile, the following 1H and 13C NMR chemical shifts have been reported in CDCl3. rsc.org

Table 4: NMR Data for the Related Compound 4-(Phenylamino)benzonitrile rsc.org

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |

| Aromatic H | 7.46 (d, J = 8.4 Hz, 2H) | Aromatic C | 147.9 |

| Aromatic H | 7.36 (t, J = 8.0 Hz, 2H) | Aromatic C | 139.9 |

| Aromatic H | 7.17 (d, J = 8.0 Hz, 2H) | Aromatic C | 133.7 |

| Aromatic H | 7.13 (t, J = 7.2 Hz, 1H) | Aromatic C | 129.6 |

| Aromatic H | 6.97 (d, J = 8.4 Hz, 2H) | Aromatic C | 123.9 |

| NH | 6.18 (bs, 1H) | Aromatic C | 121.1 |

| Nitrile C | 119.9 | ||

| Aromatic C | 114.8 | ||

| Aromatic C | 101.3 |

This data for a related compound illustrates the type of information obtained from NMR analysis.

Quantitative Analysis Methods for this compound

For the accurate determination of the concentration of this compound, quantitative analysis methods are essential. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a state-of-the-art technique for this purpose due to its high sensitivity, selectivity, and speed. nih.govmdpi.com

The quantitative UPLC-MS/MS method typically involves the following steps:

Sample Preparation: A known amount of the sample is dissolved in a suitable solvent, and an internal standard (a structurally similar compound not present in the sample) is added.

Chromatographic Separation: The sample is injected into the UPLC system, which provides rapid and high-resolution separation.

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]+ ion of the analyte) is selected and fragmented, and one or more specific product ions are monitored. This highly selective detection method minimizes interference from other components in the matrix.

Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Table 5: Key Parameters for a Quantitative UPLC-MS/MS Method

| Parameter | Description |

| Technique | UPLC-MS/MS |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Quantification | External calibration curve with an internal standard |

| Linear Range | Typically established over several orders of magnitude (e.g., 1-1000 ng/mL) |

| Validation | The method would be validated for linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ) according to established guidelines. mdpi.com |

This table outlines the general approach for developing a robust quantitative method for this compound.

Future Research Directions and Unexplored Avenues in 4 2 Phenylamino Ethyl Benzonitrile Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of diarylamines and aromatic nitriles traditionally involves methods that can be resource-intensive, require harsh conditions, or utilize toxic reagents like cyanide salts. acs.org Future research should focus on developing more efficient, sustainable, and atom-economical synthetic routes to 4-(2-(Phenylamino)ethyl)benzonitrile and its derivatives.

Sustainable Nitrile Synthesis: Conventional methods for introducing a nitrile group often rely on toxic cyanide sources. acs.org Modern, greener alternatives represent a significant area for development. acs.org Biocatalytic approaches, for instance, use enzymes like aldoxime dehydratases to convert aldoximes to nitriles under mild, aqueous conditions, completely avoiding cyanide. mdpi.comnih.govresearchgate.net Another sustainable pathway involves the "domino"-type synergistic catalysis using ionic liquids to produce nitriles from readily available aldehydes and hydroxylamine (B1172632) hydrochloride. acs.org These cyanide-free methods could be adapted for the large-scale, environmentally benign synthesis of the benzonitrile (B105546) precursor.

Efficient Diarylamine Formation: The formation of the C-N bond in diarylamines is another critical step. While transition-metal-catalyzed cross-couplings are common, there is a growing interest in metal-free alternatives to improve sustainability. su.se The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, offers a transition-metal-free pathway to construct sterically hindered diarylamines under mild conditions. nih.govacs.org Furthermore, mechanochemistry, such as ball milling, has emerged as a solvent-free or low-solvent method for N-arylation reactions using diaryliodonium salts, enhancing both efficiency and environmental friendliness. researchgate.net Exploring acceptorless dehydrogenative aromatization, which combines condensation and dehydrogenation to form aromatic amines from substrates like anilines and cyclohexanones, could also provide a novel, atom-economical route. researchgate.net

| Synthetic Target | Conventional Method | Proposed Sustainable Methodology | Key Advantages |

|---|---|---|---|

| Benzonitrile Moiety | Sandmeyer reaction, Nucleophilic substitution with cyanide salts | Biocatalysis with Aldoxime Dehydratases mdpi.comnih.gov | Cyanide-free, mild aqueous conditions, high selectivity. |

| Diarylamine Linkage | Buchwald-Hartwig or Ullmann coupling (metal-catalyzed) | Desulfinylative Smiles Rearrangement nih.govacs.org | Transition-metal-free, mild conditions, access to hindered products. |

| Overall Synthesis | Multi-step solution-phase synthesis | Mechanochemistry (Ball Milling) researchgate.net | Reduced solvent waste, high efficiency, potential for one-pot reactions. |

In-depth Investigations of Photophysical Properties and Charge Transfer Phenomena in Related Systems

The inherent donor-acceptor structure of this compound makes it a prime candidate for exhibiting interesting photophysical behaviors, particularly intramolecular charge transfer (ICT). Analogous molecules, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), are classic examples that display dual fluorescence originating from a locally excited (LE) state and a charge-transfer state. nih.govrsc.org

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is expected to move from the electron-rich phenylamino (B1219803) donor to the electron-deficient benzonitrile acceptor. This process leads to the formation of an ICT excited state, which is highly sensitive to the surrounding environment. mdpi.com Future studies should employ steady-state and time-resolved spectroscopic techniques to characterize the absorption and emission properties of this compound in a range of solvents with varying polarities. nih.gov Investigating this solvatochromism can provide deep insights into the change in dipole moment upon excitation and the nature of the ICT state. nih.govrsc.org

Excited-State Dynamics: The kinetics of the transformation from the initial LE state to the ICT state are of fundamental importance. nih.gov Ultrafast transient absorption spectroscopy could be used to directly observe the excited-state dynamics, identifying the timescales for ICT and subsequent relaxation pathways. rsc.org A key question is whether the molecule forms a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties twist orthogonally in the excited state, a phenomenon well-documented for DMABN. rsc.org Understanding these dynamics is crucial for designing molecules with specific emissive properties or for applications in photoredox catalysis. nih.gov

| Property to Investigate | Experimental Technique | Anticipated Phenomenon/Significance |

|---|---|---|

| Solvatochromism | UV-Vis Absorption and Fluorescence Spectroscopy | Characterize the ICT state; determine the change in dipole moment between ground and excited states. nih.gov |

| Fluorescence Quantum Yield | Steady-State Fluorometry with an Integrating Sphere | Quantify emission efficiency and how it is affected by solvent and molecular conformation. |

| Excited-State Lifetimes | Time-Correlated Single Photon Counting (TCSPC) | Determine the kinetics of LE and ICT state decay; probe for dual fluorescence. nih.gov |

| Transient Species | Femtosecond Transient Absorption Spectroscopy | Directly observe the formation and decay of LE, ICT, and potentially TICT states. rsc.org |

Exploration of Coordination Chemistry with Transition Metals

The this compound molecule possesses multiple potential coordination sites, primarily the nitrogen atom of the nitrile group and the nitrogen of the secondary amine. This makes it a versatile ligand for coordination with transition metals. Nitrile ligands are typically classified as charge-neutral Lewis bases and are often labile, making them useful in catalysis and synthesis. wikipedia.org

Ligand Behavior and Complex Synthesis: A primary research avenue is to explore the synthesis and characterization of coordination complexes with various transition metals (e.g., Ru, Cu, Ni, Pt, Fe). wikipedia.orglibretexts.org It would be crucial to determine whether the molecule acts as a monodentate ligand, coordinating solely through the benzonitrile nitrogen, or as a bidentate chelating ligand involving both the amine and nitrile nitrogens. The nature of the coordination would depend on the metal center, its oxidation state, and the reaction conditions. Structural characterization using X-ray crystallography and spectroscopic methods (IR, NMR) would be essential to elucidate the binding mode.

Reactivity of Coordinated Ligand: Coordination to a cationic metal center can activate the nitrile group toward nucleophilic attack. wikipedia.org This suggests that metal complexes of this compound could serve as catalysts or intermediates in reactions such as nitrile hydration to amides. wikipedia.org Furthermore, studies on related benzonitrile complexes have shown that metals like nickel can induce oxidative addition into the C–CN bond, a type of C-C bond activation. acs.org Investigating whether such reactivity occurs in complexes of this specific ligand could open up new catalytic applications.

| Transition Metal | Potential Coordination Mode | Research Focus/Goal |

|---|---|---|

| Cu(I), Ag(I) | Monodentate (N-nitrile) or Bridging | Synthesis of coordination polymers; study of photoluminescent properties. |

| Pd(II), Pt(II) | Bidentate (N,N'-chelate) or Monodentate | Development of new catalysts for cross-coupling reactions. |

| Ni(0) | η²-nitrile followed by oxidative addition | Investigation of C-CN bond activation and catalytic functionalization. acs.org |

| Ru(II), Fe(II) | Monodentate (N-nitrile) | Study of metal-to-ligand charge transfer (MLCT) properties and photoredox activity. rsc.org |

Materials Science Applications (e.g., in photonic materials) for Analogous Structures

The unique electronic properties stemming from the D-A structure of this compound make it and its derivatives attractive building blocks for advanced organic materials. The presence of the cyano group is a well-established strategy for tuning the electronic and optical properties of π-conjugated systems. rsc.org

Organic Electronics: Cyano-substituted D-A molecules are extensively used as active layers in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The cyano group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for n-type materials in photovoltaics. rsc.orgnih.gov Future work could involve incorporating the this compound scaffold into larger conjugated polymers or oligomers. The resulting materials could be investigated for their charge mobility, energy levels, and performance in electronic devices.

Smart Materials: Analogous D-A structures, particularly those based on cyano-substituted oligo(p-phenylene vinylenes), have shown promise as mechanofluorochromic materials, where their fluorescence color changes in response to mechanical stimuli like grinding or shearing. mdpi.com This phenomenon is often linked to changes in molecular packing and conformation in the solid state. It would be worthwhile to synthesize solid-state samples of this compound derivatives and investigate their potential for aggregation-induced emission (AIE) and mechanochromic luminescence, which are highly desirable for applications in sensors and security inks. mdpi.com Additionally, the high polarity and potential for strong intermolecular interactions could make related molecules candidates for liquid crystal dopants or nonlinear optical materials. rsc.orgmdpi.com

| Potential Application | Key Molecular Property | Example from Analogous Structures |

|---|---|---|

| Organic Solar Cells (OSCs) | Low-lying LUMO, strong absorption (ICT band) | Cyano-substituted benzothiadiazole polymers show enhanced photovoltaic performance. rsc.orgnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, tunable emission color | Cyano-capped π-conjugated scaffolds are used as efficient emitters. rsc.org |

| Mechanochromic Sensors | Changes in solid-state packing and conformation | CN-OPVs with triphenylamine (B166846) donors exhibit reversible mechanofluorochromism. mdpi.com |

| Nonlinear Optics (NLO) | Large change in dipole moment upon excitation (ICT) | Conjugated molecules with cyano groups are known to possess high second- and third-order nonlinearities. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.